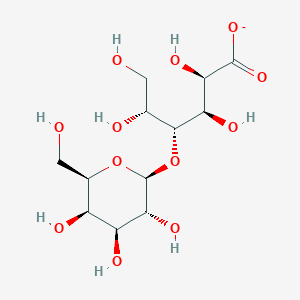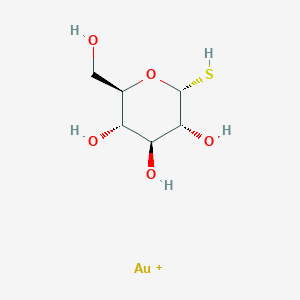
alpha-aD-aGlucopyranose, 1-athio-a, monogold(1+) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-aD-aGlucopyranose, 1-athio-a, monogold(1+) salt: is a compound that combines a glucose derivative with a gold ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-aD-aGlucopyranose, 1-athio-a, monogold(1+) salt typically involves the reaction of alpha-aD-aGlucopyranose with a gold salt under specific conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the successful formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-aD-aGlucopyranose, 1-athio-a, monogold(1+) salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of the gold ion and the glucose derivative.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the replacement of certain functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, alpha-aD-aGlucopyranose, 1-athio-a, monogold(1+) salt is used as a reagent in various synthetic reactions. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biology, this compound is used to study the interactions between gold ions and biological molecules. It can serve as a model compound for understanding the behavior of gold-based drugs and their interactions with biological systems.
Medicine: In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with biological molecules makes it a candidate for drug development and biomedical research.
Industry: In industry, this compound can be used in the development of new materials and technologies. Its unique properties make it suitable for applications in areas such as catalysis and materials science.
Mécanisme D'action
The mechanism of action of alpha-aD-aGlucopyranose, 1-athio-a, monogold(1+) salt involves its interaction with specific molecular targets. The gold ion can interact with various biological molecules, influencing their structure and function. The glucose derivative can also play a role in these interactions, contributing to the overall effect of the compound.
Comparaison Avec Des Composés Similaires
- Alpha-D-glucopyranose
- Alpha-thioglucose
- Gold(I) chloride
Comparison: Alpha-aD-aGlucopyranose, 1-athio-a, monogold(1+) salt is unique due to the combination of a glucose derivative with a gold ion. This combination imparts unique chemical properties and potential applications that are not observed in the individual components or other similar compounds. The presence of the gold ion, in particular, distinguishes this compound from other glucose derivatives and thioglucose compounds.
Propriétés
Numéro CAS |
577779-48-7 |
|---|---|
Formule moléculaire |
C6H12AuO5S+ |
Poids moléculaire |
393.19 g/mol |
Nom IUPAC |
gold(1+);(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/t2-,3-,4+,5-,6-;/m1./s1 |
Clé InChI |
XHVAWZZCDCWGBK-WYRLRVFGSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)S)O)O)O)O.[Au+] |
SMILES canonique |
C(C1C(C(C(C(O1)S)O)O)O)O.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


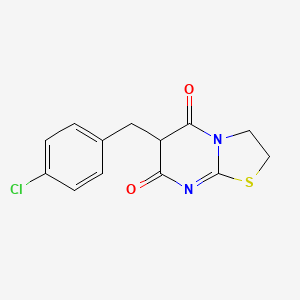
![methyl 7-[3-hydroxy-2-[(E)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762902.png)
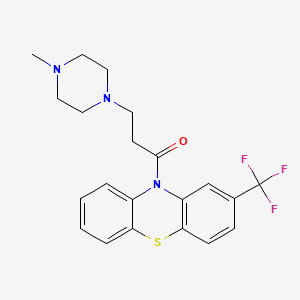
![(E)-but-2-enedioic acid;[(2R,3S,4S,6R,7S,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762913.png)
![acetic acid;cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B10762918.png)
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762921.png)
![7-{(1R,3R)-3-Hydroxy-2-[(E)-(S)-4-hydroxy-4-(1-propyl-cyclobutyl)-but-1-enyl]-5-oxo-cyclopentyl}-heptanoic acid methyl ester](/img/structure/B10762922.png)


![[(1R,4R,7S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762941.png)
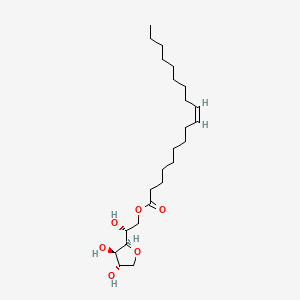
![[(2R,3S,4S,6S,8S,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2S)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762961.png)
